An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS 239087-11-7)
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS 239087-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that holds significant potential as a building block in medicinal chemistry and drug discovery. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties. Strategic placement of these moieties can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, serving as a valuable resource for professionals in the field of drug development.
Physicochemical and Spectral Properties
The properties of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile are summarized in the tables below, providing a clear reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 239087-11-7 | [6] |
| Molecular Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Liquid | [7] |
| Boiling Point | 219 °C at 760 mmHg | [8] |
| Purity | ≥97% | [6] |
Table 2: Spectral Data References
| Spectral Data Type | Availability | Source(s) |
| ¹H NMR | Data available | [8][9] |
| ¹³C NMR | Data available | [8][9] |
| Mass Spectrometry (MS) | Data available | [8][9] |
| Infrared (IR) | Data available | [8][9] |
Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the cyanation of a corresponding benzyl halide. Below is a representative experimental protocol for this transformation.
Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile from 2-Fluoro-4-(trifluoromethyl)benzyl bromide
This protocol is adapted from general methods for the synthesis of phenylacetonitrile derivatives.[10][11]
Reaction Scheme:
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN)
-
Ethanol, absolute
-
Water, distilled
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1 equivalent), sodium cyanide (1.8 equivalents), absolute ethanol, and water.
-
Stir the mixture and heat under reflux for approximately 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with a significant volume of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and dry them over anhydrous potassium carbonate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
Role in Drug Discovery and Development
While specific biological activities for 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile have not been extensively reported in the public domain, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates.[2][12] The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[3][4][5]
Given these properties, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. A logical progression for evaluating a compound like 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in a drug discovery program is outlined below.
Diagram 2: Hypothetical Drug Discovery Screening Cascade
Caption: A logical workflow for the screening and development of a novel chemical entity.
Safety and Handling
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
GHS Hazard Statements:
-
Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of fluoro and trifluoromethyl substituents offers a strategic advantage in modulating the properties of lead compounds. This guide provides essential information to facilitate its use in research and development, from its fundamental properties and synthesis to a conceptual framework for its application in drug discovery. As with all reactive chemical intermediates, appropriate safety measures must be strictly followed during its handling and use.
References
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(239087-11-7) 1H NMR [m.chemicalbook.com]
- 10. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. jelsciences.com [jelsciences.com]
